Bromophenophos
Description
Bromophenophos (IUPAC name: 3,3',5,5'-tetrabromo-2,2'-biphenyldiol monophosphate) is an organophosphate anthelmintic primarily used to treat fascioliasis (liver fluke infections) in livestock. Its chemical formula is C₁₂H₉Br₄O₅P, with a molecular weight of 581.77 g/mol . Structurally, it contains four bromine atoms attached to a biphenyl backbone and a phosphate ester group, contributing to its bioactivity and environmental persistence . This compound acts as an uncoupler of oxidative phosphorylation, disrupting energy production in parasites .
Properties
CAS No. |
23015-40-9 |
|---|---|
Molecular Formula |
C12H7Br4O5P |
Molecular Weight |
581.77 g/mol |
IUPAC Name |
[3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H7Br4O5P/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)21-22(18,19)20/h1-4,17H,(H2,18,19,20) |
InChI Key |
GGGATFRVOBEKQO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)OP(=O)(O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)OP(=O)(O)O)Br)Br |
Other CAS No. |
23015-40-9 |
Synonyms |
3,3',5,5'-tetrabromo-2,2'-biphenyldiol mono(dihydrogen phosphate) 4,4',6,6'-tetrabromo-3,3'-biphenyldiol-2-dihydrogen phosphate Acedist bromofenofos bromophenophos bromphenophos |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Bromophenophos belongs to a class of halogenated organophosphates. Key structural analogs and functionally similar compounds include niclofolan, nitroxynil, hexachlorophene, and bithionol.
Table 1: Chemical Properties of this compound and Comparators
<sup>a</sup> Predicted octanol-water partition coefficient.
Mechanism of Action and Potency
All these compounds disrupt mitochondrial ATP synthesis by uncoupling oxidative phosphorylation. However, their potency varies:
Table 2: Relative Potency in Inducing ATP-ase Activity (Rat Liver Mitochondria)
| Compound | Effective Concentration (µM) | Relative Potency vs. DNP<sup>b</sup> |
|---|---|---|
| This compound | >140 | 0.5x |
| Niclofolan | 50 | 1.0x |
| Nitroxynil | 55 | 1.0x |
| Hexachlorophene | 75 | 0.8x |
| Bithionol | 100 | 0.6x |
<sup>b</sup> 2,4-Dinitrophenol (DNP) is a reference uncoupler. This compound requires higher concentrations to achieve similar effects, indicating lower intrinsic activity .
Toxicity Profiles
Table 3: Acute Toxicity Data (LD₅₀, mg/kg)
Environmental and Regulatory Considerations
- Persistence: this compound's bromine atoms confer environmental stability, leading to residues in milk up to 24 ng/mL even post-treatment .
- Regulatory Status: Withdrawal periods for this compound are often inadequately enforced, resulting in detectable residues in dairy products . In contrast, nitroxynil and niclofolan have stricter withdrawal guidelines due to higher potency and lower residue risks .
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